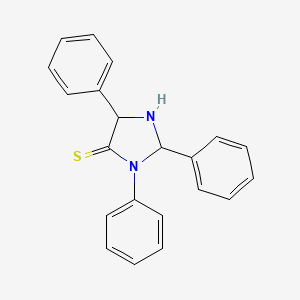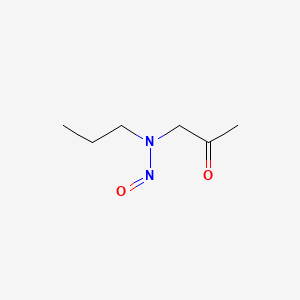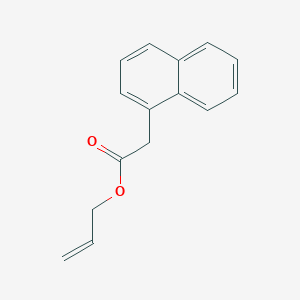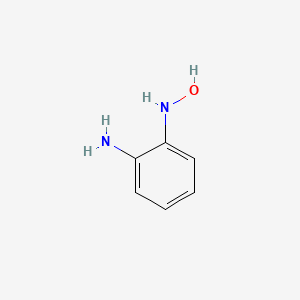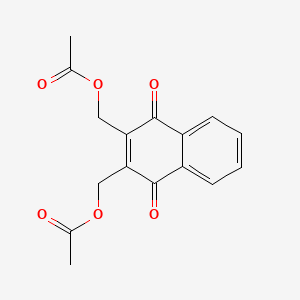
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate is a complex organic compound with a unique structure that includes two acetate groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate typically involves the reaction of naphthalene derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydroxy or alkoxy compounds.
Wissenschaftliche Forschungsanwendungen
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing cellular processes and pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene diacetate: A simpler compound with similar structural features but lacking the dioxo groups.
Naphthoquinone derivatives: Compounds with similar naphthalene cores but different functional groups, leading to distinct reactivity and applications.
Uniqueness
The presence of both dioxo and acetate groups in (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate gives it unique chemical properties that are not found in simpler naphthalene derivatives. These properties make it a valuable compound for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
50371-24-9 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
[3-(acetyloxymethyl)-1,4-dioxonaphthalen-2-yl]methyl acetate |
InChI |
InChI=1S/C16H14O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
JIUUSLIAEPHQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C(=O)C2=CC=CC=C2C1=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




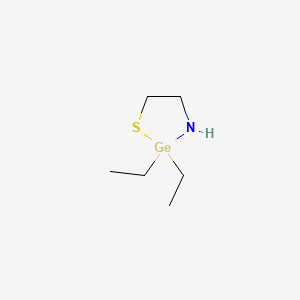
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
